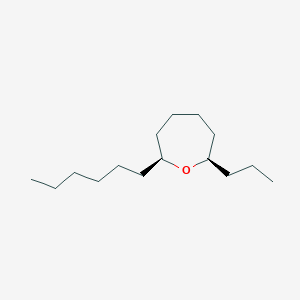
(2S,7R)-2-hexyl-7-propyloxepane
Beschreibung
(2S,7R)-2-Hexyl-7-propyloxepane is a chiral oxepane derivative characterized by a seven-membered oxygen-containing ring with hexyl and propyl substituents at the C-2 and C-7 positions, respectively.
Eigenschaften
CAS-Nummer |
81053-62-5 |
|---|---|
Molekularformel |
C15H30O |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
(2S,7R)-2-hexyl-7-propyloxepane |
InChI |
InChI=1S/C15H30O/c1-3-5-6-7-11-15-13-9-8-12-14(16-15)10-4-2/h14-15H,3-13H2,1-2H3/t14-,15+/m1/s1 |
InChI-Schlüssel |
DYPBWZZUWVXKCZ-CABCVRRESA-N |
SMILES |
CCCCCCC1CCCCC(O1)CCC |
Isomerische SMILES |
CCCCCC[C@H]1CCCC[C@H](O1)CCC |
Kanonische SMILES |
CCCCCCC1CCCCC(O1)CCC |
Synonyme |
isolaurepan |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of isolaurepan involves several key steps. One of the most efficient methods is the enantioselective synthesis using oxidative resolution of a secondary alcohol and highly diastereoselective reductive cyclization of a hydroxy ketone . Another method involves the oxidative lactonization of 1,6- and 1,7-diols using a catalytic amount of TEMPO and PhI(OAc)2 as stoichiometric oxidant . This method is highly efficient and provides synthetically useful seven- and eight-membered lactones in good yields .
Analyse Chemischer Reaktionen
(2S,7R)-2-hexyl-7-propyloxepane undergoes several types of chemical reactions, including:
Oxidation: The oxidative lactonization of diols to form lactones is a key reaction in the synthesis of isolaurepan.
Substitution: Various substitution reactions can be performed on the oxepane ring to introduce different functional groups.
Common reagents used in these reactions include TEMPO, PhI(OAc)2, triethylsilane, and titanium tetrachloride. The major products formed from these reactions are the corresponding lactones and substituted oxepanes .
Wissenschaftliche Forschungsanwendungen
(2S,7R)-2-hexyl-7-propyloxepane has several scientific research applications:
Wirkmechanismus
The mechanism of action of isolaurepan involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the oxidative resolution of secondary alcohols and cis-selective cyclization reactions . These reactions are facilitated by the use of specific reagents and conditions, such as TEMPO and PhI(OAc)2 .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight | Functional Group | Substituents (Positions) | Stereochemistry |
|---|---|---|---|---|---|
| (2S,7R)-2-Hexyl-7-propyloxepane | C₁₃H₂₆O | 198.35 | Ether | C2: Hexyl; C7: Propyl | 2S,7R |
| 3-Oxepanone, 7-hexyl-2-propyl-, (2R,7S)-rel- | C₁₅H₂₈O₂ | 240.38 | Ketone | C2: Propyl; C7: Hexyl | 2R,7S |
| (4S,7R)-7-Isopropyl-4-methyloxepan-2-one | C₁₀H₁₈O₂ | 170.25 | Lactone | C4: Methyl; C7: Isopropyl | 4S,7R |
Key Observations :
- The presence of a ketone in 3-oxepanone derivatives increases polarity compared to the ether-based this compound .
- Substituent length and branching (e.g., hexyl vs. isopropyl) influence hydrophobicity and steric effects.
Physicochemical Properties and Analytical Characterization
Boiling Points and Polarity
While explicit data for this compound are unavailable, analogs suggest:
- 3-Oxepanone, 7-hexyl-2-propyl- has a higher molecular weight (240.38 vs. 198.35) due to the ketone group, likely resulting in a higher boiling point .
- Lactones like (4S,7R)-7-isopropyl-4-methyloxepan-2-one exhibit intermediate polarity, balancing ether-like and ketone characteristics .
Stereochemical Analysis
- ECD Calculations : Used to resolve ambiguous configurations in oxepane derivatives (e.g., compound 7 in ), a method applicable to this compound for absolute configuration verification .
- NOESY Correlations: Critical for establishing relative configurations, as demonstrated in structurally similar chromenones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


